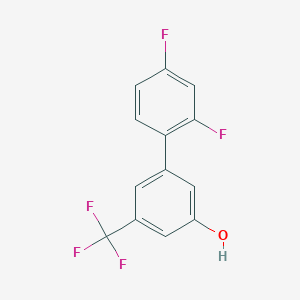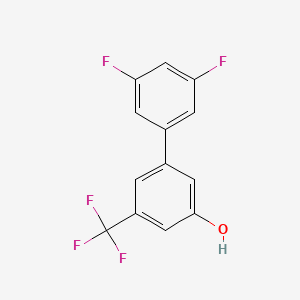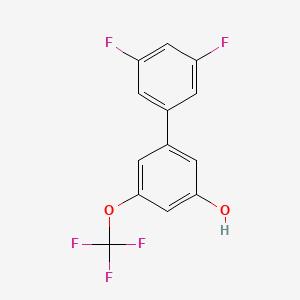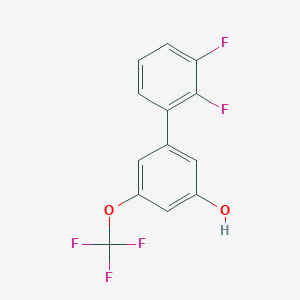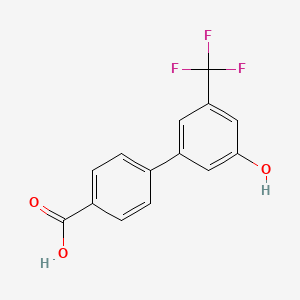
5-(4-Acetylphenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Acetylphenyl)-3-trifluoromethylphenol, 95% (CAS# 511-89-7), also known as 4-acetyl-3-trifluoromethylphenol, is a colorless to pale yellow liquid with a characteristic odor. It is a synthetic aromatic compound belonging to the phenol family. It is soluble in water and alcohols, and is used as an intermediate for the synthesis of pharmaceuticals, fragrances, and other chemicals.
Mécanisme D'action
The mechanism of action of 5-(4-Acetylphenyl)-3-trifluoromethylphenol, 95% depends on the specific application. In general, the compound acts as a nucleophile and reacts with electrophiles to form a new covalent bond. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. Additionally, the compound can act as a Lewis acid and react with Lewis bases, such as amines, to form new covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Acetylphenyl)-3-trifluoromethylphenol, 95% are largely unknown. The compound is not known to be toxic or carcinogenic, but it has not been extensively studied.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(4-Acetylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments is that it is a relatively inexpensive and readily available reagent. Additionally, it is soluble in water and alcohols, making it easy to work with. The main limitation is that it is not very stable and is easily oxidized by air.
Orientations Futures
There are many potential future directions for research on 5-(4-Acetylphenyl)-3-trifluoromethylphenol, 95%. These include further investigation into its biochemical and physiological effects, as well as its potential applications in medicine and agriculture. Additionally, research could be conducted on the development of new synthetic methods for the synthesis of the compound, as well as its use as a starting material for the synthesis of other compounds. Finally, research could be conducted on the development of new methods for the purification and isolation of the compound.
Méthodes De Synthèse
The synthesis of 5-(4-Acetylphenyl)-3-trifluoromethylphenol, 95% begins with the reaction of 4-chlorophenol with trifluoroacetic anhydride in the presence of a base catalyst. This reaction yields 5-(4-Acetylphenyl)-3-trifluoromethylphenol, 95%rifluoromethylphenol as the major product. The compound can then be isolated and purified by distillation or recrystallization.
Applications De Recherche Scientifique
5-(4-Acetylphenyl)-3-trifluoromethylphenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including pharmaceuticals, fragrances, and other chemicals. It has also been used as a starting material for the synthesis of a novel class of trifluoromethyl phenols, which have potential applications in the fields of medicine and agriculture. Additionally, the compound has been used as a reagent in the synthesis of various biologically active compounds, such as pyridines, quinolines, and thiophenes.
Propriétés
IUPAC Name |
1-[4-[3-hydroxy-5-(trifluoromethyl)phenyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9(19)10-2-4-11(5-3-10)12-6-13(15(16,17)18)8-14(20)7-12/h2-8,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLPBQFKXBJCFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686592 |
Source


|
| Record name | 1-[3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Acetylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261958-70-6 |
Source


|
| Record name | 1-[3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

